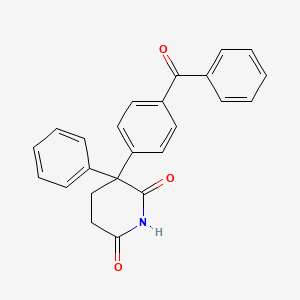

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione

Description

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione is a piperidine-2,6-dione derivative characterized by two phenyl substituents at the 3-position of the piperidine ring, with one phenyl group bearing a benzoyl moiety at the para-position. This structure places it within a broader class of glutarimide analogs, which are known for diverse pharmacological activities, including anti-inflammatory, anti-tumor, and enzyme-inhibitory properties . The benzoyl group may enhance lipophilicity and receptor-binding affinity compared to simpler aryl substituents.

Properties

IUPAC Name |

3-(4-benzoylphenyl)-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c26-21-15-16-24(23(28)25-21,19-9-5-2-6-10-19)20-13-11-18(12-14-20)22(27)17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHTZGKPNPXGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione typically involves the reaction of 4-benzoylphenylamine with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and involves heating the mixture to a temperature of around 100°C. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method involves the use of automated systems to control reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substitution Patterns on the Piperidine Ring

Benzetimide Hydrochloride

Benzetimide hydrochloride (3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione hydrochloride) shares the 3-phenylpiperidine-2,6-dione core but substitutes the benzoylphenyl group with a benzylpiperidinyl moiety . Benzetimide is primarily used as an anticholinergic agent, suggesting that the benzyl group may favor muscarinic receptor interactions, whereas the benzoyl group in the target compound could shift activity toward other targets.

Aminoglutethimide Metabolites

Metabolites of aminoglutethimide, such as 3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione, feature hydroxylation or acetylation of the piperidine ring . These modifications reduce enzymatic inhibitory activity (e.g., aromatase inhibition) compared to the parent drug, indicating that bulky substituents like benzoylphenyl may protect against metabolic inactivation.

4-(3-Bromophenyl)piperidine-2,6-dione

This analog replaces the benzoylphenyl group with a bromophenyl moiety, enhancing halogen-mediated hydrophobic interactions . However, bromine’s electron-withdrawing effects may reduce metabolic stability compared to the benzoyl group, which offers resonance stabilization.

Anti-Tumor Activity

In a study of pomalidomide derivatives, control compounds lacking urea moieties (e.g., Con1–Con3) exhibited IC50 values >200 µM, while modified analogs with meta-substituted triazoles showed significantly lower IC50 values .

Anti-Hyperlipidemic Activity

N-(4-Benzoylphenyl)pyrrole-2-carboxamide derivatives (e.g., compounds 3 and 5) reduced plasma triglycerides and LDL cholesterol in hyperlipidemic rats . The benzoylphenyl group in these compounds likely contributes to lipid-lowering effects via PPAR-α agonism, suggesting that the target compound’s similar substituent may confer comparable metabolic activity.

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

3-Phenylpiperidine-2,6-dione derivatives with arylpiperazinyl groups (e.g., 3a–3g) demonstrated improved solubility due to hydrogen-bonding interactions with water molecules . The benzoylphenyl group in the target compound may reduce solubility compared to these analogs but enhance membrane permeability.

Metabolic Stability

Aminoglutethimide’s metabolites highlight the susceptibility of piperidine-2,6-diones to hydroxylation and acetylation . The benzoylphenyl group in the target compound may sterically shield the piperidine ring from cytochrome P450 enzymes, prolonging half-life.

Key Data Tables

Table 1: Structural Comparison of Selected Analogs

| Compound | Substituent at 3-Position | Key Pharmacological Activity |

|---|---|---|

| 3-(4-Benzoylphenyl)-3-phenyl-... | Benzoylphenyl | Underexplored (potential anti-tumor/metabolic) |

| Benzetimide HCl | 1-Benzylpiperidin-4-yl | Anticholinergic |

| Aminoglutethimide | 4-Aminophenyl, ethyl | Aromatase inhibitor |

| 4-(3-Bromophenyl)-... | 3-Bromophenyl | Underexplored (halogen-mediated) |

Biological Activity

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine core with two phenyl groups and a benzoyl moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which underlies its antimicrobial properties.

- Receptor Interaction : It interacts with cannabinoid receptors and other neuroreceptors, demonstrating potential for neuropharmacological applications .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens:

- In vitro Studies : Several derivatives have shown activity against bacteria and fungi. For instance, compounds derived from this structure were evaluated against HIV-1 and exhibited moderate antiviral activity .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 3g | Antiviral (HSV-1) | Moderate |

| 3f | Antiviral (CVB-2) | Moderate |

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Cell Growth Inhibition : Studies have demonstrated that certain derivatives significantly inhibit the growth of various cancer cell lines, including breast and colorectal cancers. For example, one study reported IC50 values ranging from 7.9 µM to 92 µM across different cancer types .

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 7.9 - 92 |

| Ovarian Cancer | 10 - 80 |

| Colorectal Cancer | 15 - 90 |

Case Studies

- MAGL Inhibition : A study highlighted the compound's ability to inhibit monoacylglycerol lipase (MAGL), a target in pain management and inflammation. The most potent derivative exhibited an IC50 of 80 nM, demonstrating selectivity over other cannabinoid receptors .

- Neuropharmacological Potential : Another investigation assessed the compound's affinity for serotoninergic and dopaminergic receptors. It showed notable affinity for the 5-HT2A receptor, suggesting potential as a neuroleptic drug with fewer side effects compared to traditional antipsychotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.